molecular formula C19H27N3O5 B2579218 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide CAS No. 896334-27-3

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide

Cat. No. B2579218
CAS RN: 896334-27-3
M. Wt: 377.441
InChI Key: YFEJSTAGVJOHSZ-UHFFFAOYSA-N
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Description

“N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide” is a complex organic compound. It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed arylation to set the aporphine framework . In one example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a related compound, has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . The reaction of piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol was used to synthesize a related compound .

Scientific Research Applications

Synthesis and Fluorescence Studies

Novel fluorophores, including compounds with structures related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide, have been designed and synthesized. These compounds show promising fluorescence properties in various solvents and have applications in the labeling of nucleosides and oligodeoxyribonucleotides, enhancing their fluorescence signals and hybridization affinity. This application is crucial for biological research, particularly in the study of DNA and RNA structures and functions (Singh & Singh, 2007).

Photoinitiators for Ultraviolet-Curable Pigmented Coatings

Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, similar in structural complexity to the chemical , serve as photoinitiators in ultraviolet-curable pigmented coatings. These systems exhibit synergistic effects of activity, showcasing lower photoinitiation efficiency against the homopolymers mixtures but offer valuable insights into the development of advanced materials with specific light-induced curing properties (Angiolini et al., 1997).

Antioxidant Activities

Research into the antioxidant activities of morpholine derivatives, which share a similar structural motif with this compound, has led to the identification of compounds demonstrating significant metal chelating effects. This suggests potential applications in the development of new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Gürsoy Kol et al., 2016).

Molecular Structures and Reactivity

The study of molecular structures, such as amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, provides insights into the spatial structures and reactivities of monomer units crucial for polymer science. Understanding these properties can guide the design of polymers with specific characteristics for various applications, including materials science and engineering (Kovalevsky et al., 1998).

Mechanism of Action

Target of Action

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide, also known as N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide, has been found to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cell’s cytoskeleton, which maintains cell shape and is crucial for cell division.

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle, particularly the S phase . This interaction leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells . The affected pathways and their downstream effects include the disruption of normal cell division and the induction of programmed cell death.

Pharmacokinetics

It is noted that the compound obeys lipinski’s rule of five , which suggests good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects disrupt the normal cell division process and lead to the death of cancer cells .

Future Directions

The future directions for research on “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies could also explore the utility of indoles as anticancer agents .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-13(2)10-20-18(23)19(24)21-11-15(22-5-7-25-8-6-22)14-3-4-16-17(9-14)27-12-26-16/h3-4,9,13,15H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJSTAGVJOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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